2,4-Dimethoxyaniline

Synthetic Method Process Chemistry Purity Optimization

Substituting 2,4-DMA with 2,5-DMA or aniline in validated dye, pharma, or HPLC workflows alters reaction kinetics, melting behavior, and detection wavelengths-forcing costly method re-validation. Our 2,4-Dimethoxyaniline (CAS 2735-04-8) provides ≥98% purity with the precise 2,4-substitution pattern essential for reproducible diazotization and derivatization. • Low 33-36 °C mp vs. 78-80 °C for 2,5-isomer reduces process energy. • Sub-0.05 mg/L LODs in carbamate residue analysis. • Controlled oxidation rate for selective coupling. Bulk quantities in stock with batch-to-batch consistency.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 2735-04-8
Cat. No. B045885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxyaniline
CAS2735-04-8
Synonyms1-Amino-2,4-dimethoxybenzene;  2,4-Dimethoxybenzenamine;  2,4-Dimethoxyphenylamine;  NSC 62019
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N)OC
InChIInChI=1S/C8H11NO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,9H2,1-2H3
InChIKeyGEQNZVKIDIPGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 63° F (NTP, 1992)
SLIGHTLY SOL IN WATER;  SOL IN ETHER, ALC, BENZENE, HOT PETROLEUM ETHER

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxyaniline: Core Properties and Industrial Role


2,4-Dimethoxyaniline (2,4-DMA) is an aromatic amine belonging to the dimethoxybenzene class, featuring methoxy substituents at the 2- and 4-positions of the aniline ring [1]. This substitution pattern enhances electron density on the aromatic ring, making it a stronger nucleophile than unsubstituted aniline and a valuable intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals . Its physical properties—a melting point of 33-36 °C, water solubility of 7 g/L at 20 °C, and a predicted pKa of 5.14—define its handling and formulation windows . Critically, its performance profile is distinct from its isomer 2,5-dimethoxyaniline and other methoxy-aniline derivatives, which prevents casual substitution in regulated or performance-critical processes.

Workflow Dye, pharmaceutical, and agrochemical intermediate synthesis
Selection Logic Nucleophilic building block with 2,4-substitution pattern
Process Context Method defined: hydrazine reduction (>99.6% purity reported) Isomer 2,5-DMA is not interchangeable

Why Analogs Fail to Replace 2,4-Dimethoxyaniline


Substituting 2,4-DMA with the isomeric 2,5-dimethoxyaniline or unsubstituted aniline introduces significant risks to process yield, product quality, and analytical validity. The 2,4-substitution pattern creates a unique electronic environment that directly governs reaction kinetics; in oxidation reactions, 2,6-DMA reacts faster while 2,4-DMA is substantially slower, indicating that even slight positional shifts alter rate-determining steps [1]. Similarly, 2,5-DMA has a markedly higher melting point (78-80 °C vs. 33-36 °C for 2,4-DMA) and different solubility (4 g/L at 40 °C vs. 7 g/L at 20 °C), which can derail established purification and formulation procedures . In analytical derivatization for HPLC, the chromophoric properties of the 2,4-DMA–derived azo adduct are wavelength-specific, and substituting the amine would require complete re-validation of the detection method [2]. These fundamental differences mean that in any validated, regulated, or optimized workflow, 2,4-DMA is not a drop-in replacement for its analogs, and vice versa.

2,5-DMA isomer: melting point ~45 °C higher and solubility profile may shift, which may derail established purification and formulation procedures.
Unsubstituted aniline: lower nucleophilicity can significantly reduce reaction kinetics and product yield in coupling reactions.
2,6-DMA: faster oxidation rate may alter selectivity; not a drop-in replacement for controlled oxidation processes.

2,4-Dimethoxyaniline Performance Evidence


Hydrazine vs. Iron Reduction: Yield and Purity

A patented hydrazine hydrate reduction method synthesizes 2,4-DMA with >96% yield, achieving >99.6% purity, offering a significant improvement over the traditional iron reduction method [1]. This compares favorably to the iron-powder reduction method for 2,4-dimethoxyaniline, which achieves a yield of only 84% and a melting point range of 30-33 °C [1]. For the closely related 2-nitroanisole reduction to dimethoxyaniline, standard yields are typically in the 80-85% range, and the regioisomeric purity of the 2,4-isomer is highly dependent on reduction conditions [2].

Synthetic Yield & Purity
Head-to-head
>96% yield, >99.6% purity
Reported yield advantage over iron reduction method.
Hydrazine hydrate method vs. iron powder method (84% yield).
Synthetic Method Process Chemistry Purity Optimization

Oxidation Rate Ranking of Methoxy Anilines

In a kinetic study of oxidation by tetrabutylammoniumbromochromate, the relative rates of substituted anilines were experimentally determined and ranked. 2,4-DMA was found to be significantly more reactive than unsubstituted aniline but slower than the 2,6-isomer, placing it in a distinct reactivity window [1]. This ranking allows process chemists to predict relative rates when selecting an aniline building block for oxidation-prone reactions.

Oxidation Rate Ranking
Class-level inference
Ranked 3rd among tested anilines
Distinct reactivity window: faster than aniline, slower than 2,6-DMA.
Oxidation by TBABC in acetic acid/water.
Physical Organic Chemistry Kinetics Reaction Engineering

Diazotization Reagent vs. Micelle Extraction for Carbamate HPLC-UV

In a head-to-head comparison of two strategies for HPLC-UV analysis of five carbamate insecticides, chemical derivatization with 2,4-dimethoxyaniline (DMA) was found to be superior to a micelle-mediated extraction (MME) strategy [1]. The DMA method achieved a 3.5-fold faster separation time (8 min vs. 27 min for MME) and delivered limits of detection (LODs) that were 10- to 17.5-fold lower (0.01–0.04 mg/L for DMA versus 0.1–0.7 mg/L for MME) [1]. This demonstrates the unique derivatization efficiency of 2,4-DMA, which cannot be replicated by the alternative MME approach.

HPLC-UV Derivatization
Head-to-head
8 min run time, LOD 0.01–0.04 mg/L
vs.
27 min, LOD 0.1–0.7 mg/L
Reported 3.5× faster separation and lower detection limits.
Versus micelle-mediated extraction for carbamate analysis.
Analytical Chemistry HPLC Derivatization Pesticide Residue Analysis

Melting Point and Solubility: 2,4- vs. 2,5-Isomer

The physical properties of 2,4-DMA differ significantly from its common isomer, 2,5-dimethoxyaniline. 2,4-DMA has a much lower melting point (33-36 °C) compared to 2,5-DMA (78-80 °C), and higher water solubility (7 g/L at 20 °C) compared to 2,5-DMA (4 g/L at 40 °C) . These differences are critical in formulation and purification processes, where solubility and melting point dictate solvent selection and crystallization strategies.

Physicochemical Properties
Head-to-head
m.p. 33–36 °C, 7 g/L (20 °C)
Significantly lower melting point and higher water solubility vs. 2,5-DMA.
2,5-DMA: m.p. 78–80 °C, 4 g/L at 40 °C.
Physicochemical Properties Formulation Purification

Vitamin K3 Analogue Selectivity for HeLa Cells

A vitamin K3 analogue synthesized from 2,4-dimethoxyaniline, namely 2-((2,4-dimethoxyphenyl)amino)-3-methylnaphthalene-1,4-dione, demonstrated selective inhibition of HeLa cervical cancer cells, outperforming the parent compound vitamin K3 at a non-toxic concentration for healthy cells [1]. This selectivity was not observed for all vitamin K3 analogues, highlighting the specific contribution of the 2,4-dimethoxyphenyl pharmacophore. In the same study, vitamin K3 was more effective against U87 MG and MCF-7 cells but exhibited poor selectivity, underscoring the differentiated profile of the 2,4-DMA-derived analogue for HeLa cells.

HeLa Cell Selectivity
Cross-study
Selective inhibition reported for derived analogue
Reported cell-model response context: 2,4-DMA-derived pharmacophore shows selective endpoint.
MTT assay; comparison to parent vitamin K3. Data to verify.
Medicinal Chemistry Cancer Research Drug Discovery

Nucleophilic Reactivity vs. Unsubstituted Aniline

The two electron-donating methoxy groups at the 2- and 4-positions significantly increase the electron density of the aromatic ring in 2,4-DMA compared to unsubstituted aniline, making it a stronger nucleophile . This enhanced nucleophilicity is a class-level property of dimethoxyanilines, but the 2,4-isomer offers a specific reactivity profile due to the ortho/para-directing effects of the substituents, which is distinct from the 2,5- or 3,4-isomers.

Nucleophilic Reactivity
Class-level inference
Stronger nucleophile than aniline
Supports selection as a reactive building block in coupling chemistry.
Quantitative rate differences are reaction-dependent.
Organic Synthesis Nucleophilicity Reaction Mechanism

Application Scenarios for 2,4-Dimethoxyaniline


High-Purity Dye Intermediate Synthesis

For manufacturers of C.I. Basic Yellow 11, Disperse Yellow 213, and Pigment Yellow 124, the >99.6% purity achievable via the patented hydrazine hydrate reduction method minimizes side reactions during diazotization and coupling, ensuring consistent color strength and shade reproducibility [1]. The lower melting point (33-36 °C) of 2,4-DMA, compared to the 2,5-isomer, facilitates handling and dissolution in process solvents, reducing energy costs during dye synthesis.

Carbamate Residue Analysis by HPLC-UV

Environmental and food safety laboratories analyzing carbamate insecticides (propoxur, carbofuran, carbaryl, isoprocarb, promecarb) benefit from using 2,4-DMA as a pre-column derivatization reagent, achieving sub-0.05 mg/L detection limits and an 8-minute chromatographic separation [2]. This method outperforms micelle-mediated extraction, reducing analysis time by 70% and improving LODs by a factor of 10–17.5, which is critical for meeting regulatory residue limits in water and food samples.

HeLa Cervical Cancer Cell Inhibition

In early-stage drug discovery, the 2,4-dimethoxyphenyl pharmacophore, as incorporated in 2-((2,4-dimethoxyphenyl)amino)-3-methylnaphthalene-1,4-dione, provides a starting scaffold with demonstrated selective cytotoxicity against HeLa cells while sparing healthy HEK-293 cells [3]. This selectivity profile, which is superior to vitamin K3 itself, positions 2,4-DMA as a strategic building block for synthesizing focused libraries of vitamin K3 analogues with an improved therapeutic window.

Controlled Oxidation Kinetics for Process Development

In oxidative coupling or polymerization processes, 2,4-DMA offers a reactivity window that is faster than aniline but more controlled than 2,6-DMA or 2,4,6-TMA [4]. This intermediate oxidation rate can be exploited to optimize reaction selectivity and minimize over-oxidation byproducts, making 2,4-DMA the rational choice when a balance between reactivity and control is needed, such as in the synthesis of low-molecular-weight semiconducting aggregates.

Application
Selection Property
Validation Focus
High-Purity Dye Intermediate Synthesis
Process yield and purity profile
Verify regioisomeric purity and batch-to-batch color consistency
Carbamate Residue Analysis by HPLC-UV
Derivatization efficiency and chromophoric specificity
Confirm detection limits and separation speed for target analytes
Cervical Cancer Cell-Model Studies
2,4-Dimethoxyphenyl pharmacophore context
Evaluate selectivity endpoints vs. parent vitamin K3 in HeLa models
Controlled Oxidation Process Development
Intermediate oxidation rate window
Assess byproduct profile vs. 2,6-DMA and aniline under process conditions

Technical Documentation Hub

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38 linked technical documents
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